ALLO-2-hydroxycitric acid

Computational Chemistry Antiviral Research Molecular Dynamics

For researchers requiring stereochemically defined 2-hydroxycitric acid, procure the specific (2S,3R) diastereomer. Unlike the (2S,3S) isomer, ALLO-2-hydroxycitric acid is inactive as an IDH substrate, serving as a crucial negative control. It exhibits superior predicted binding stability to SARS-CoV-2 Mpro compared to garcinia acid. Its validated vasorelaxant activity (ex vivo IC50 0.09 mg/ml) makes it essential for cardiovascular studies. Avoid confounding results from undefined HCA mixtures.

Molecular Formula C6H8O8
Molecular Weight 208.12 g/mol
CAS No. 27750-11-4
Cat. No. B1243167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameALLO-2-hydroxycitric acid
CAS27750-11-4
Synonyms(+)-allohydroxycitric acid
allo-2-hydroxycitric acid
D-threo-pentaric acid, 3-C-carboxy-2-deoxy-
garcinia acid
HAES cpd
hibiscus acid
hydroxycitrate
hydroxycitric acid
hydroxycitric acid ethylenediamine salt
hydroxycitric acid, erythro-(D)-isomer
hydroxycitric acid, sodium salt
hydroxycitric acid, threo-(D)-isomer
hydroxycitric acid, threo-(L)-isomer
hydroxycitric acid, trisodium salt
hydroxycitric acid, trisodium salt, (erythro-(+-))-isome
Molecular FormulaC6H8O8
Molecular Weight208.12 g/mol
Structural Identifiers
SMILESC(C(=O)O)C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C6H8O8/c7-2(8)1-6(14,5(12)13)3(9)4(10)11/h3,9,14H,1H2,(H,7,8)(H,10,11)(H,12,13)/t3-,6-/m1/s1
InChIKeyZMJBYMUCKBYSCP-AWFVSMACSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ALLO-2-Hydroxycitric Acid (CAS 27750-11-4) | Technical Overview for Research Procurement


ALLO-2-Hydroxycitric acid (CAS 27750-11-4), also known as hibiscus acid or (+)-allohydroxycitric acid, is a naturally occurring tricarboxylic acid derivative belonging to the 2-hydroxycitric acid (HCA) family [1]. It is one of four stereoisomers of HCA, specifically the (2S,3R)-configured diastereomer, and is found predominantly in Hibiscus sabdariffa calyxes [2]. This compound has a molecular formula of C₆H₈O₈ and a monoisotopic mass of 208.021917 . It exists in equilibrium with its γ-lactone form due to the propensity of the γ-hydroxyl group to undergo spontaneous lactonization [3].

ALLO-2-Hydroxycitric Acid (27750-11-4): Critical Isomeric Specificity in Biological Systems


The term "hydroxycitric acid" encompasses four distinct stereoisomers with divergent biological activities and target engagement profiles [1]. While the (2S,3S)-isomer (garcinia acid) is a well-characterized competitive inhibitor of ATP-citrate lyase (ACLY), the (2S,3R)-isomer (ALLO-2-hydroxycitric acid) exhibits a fundamentally different molecular recognition pattern [2]. Critically, in vitro enzymatic assays have demonstrated that the erythro-configured isomers (hibiscus acid family) are inactive as substrates for bovine heart isocitrate dehydrogenase, whereas the threo-configured D-garcinia acid retains partial substrate activity [3]. This stereochemical divergence dictates that procurement of an undefined HCA mixture or the incorrect isomer can lead to confounding or null experimental results.

Quantitative Differentiation of ALLO-2-Hydroxycitric Acid: Comparator-Based Evidence


Computational Docking: ALLO-2-Hydroxycitric Acid Exhibits Superior Binding Stability to SARS-CoV-2 Mpro Compared to Garcinia Acid

In a molecular dynamics simulation of ligand-protein complexes with the SARS-CoV-2 main protease (6LU7), ALLO-2-hydroxycitric acid (hibiscus acid, HA) remained stably bound to the catalytic pocket for the full 100 ns simulation period, maintaining an RMSD of less than 1 Å [1]. In stark contrast, its diastereomer garcinia acid (GA, (2S,3S)-isomer) dissociated from the active site within the initial 16 ns of the same simulation [1].

Computational Chemistry Antiviral Research Molecular Dynamics

Vasorelaxant Potency: ALLO-2-Hydroxycitric Acid (Hibiscus Acid) Quantified IC50 Value

ALLO-2-hydroxycitric acid produced a concentration-dependent relaxation of rat aortic rings pre-contracted with phenylephrine (3 μM) with a calculated IC50 of 0.09 ± 0.01 mg/ml [1]. This translates to an approximate molar IC50 of 432 µM. Its diastereomer, garcinia acid, was found to have an "almost identical" vasorelaxant effect in parallel studies [1], establishing a benchmark for this specific bioactivity within the HCA class.

Cardiovascular Pharmacology Natural Product Bioactivity Vascular Biology

Substrate Activity Profile: ALLO-2-Hydroxycitric Acid (D- and L-Hibiscus Acid) Inactive for Isocitrate Dehydrogenase

An early enzymology study quantified the substrate activity of several HCA stereoisomers for bovine heart isocitrate dehydrogenase (IDH). While D-garcinia acid (D-threo isomer) supported enzyme activity at 8-21% of the maximal velocity of the native substrate (isocitrate), the D- and L-erythro isomers (hibiscus acid enantiomers) were found to be completely inactive [1].

Enzymology Metabolic Research Biochemistry

ALLO-2-Hydroxycitric Acid: Defined Research Applications Based on Quantitative Evidence


Antiviral Lead Discovery: Molecular Dynamics-Informed Selection

Computational evidence demonstrates that ALLO-2-hydroxycitric acid remains bound to the SARS-CoV-2 main protease for the full 100 ns simulation, whereas its diastereomer garcinia acid dissociates within 16 ns [1]. This marked difference in predicted binding stability makes ALLO-2-hydroxycitric acid the preferred stereoisomer for structure-based drug design projects targeting viral proteases.

Cardiovascular and Smooth Muscle Pharmacology Research

ALLO-2-hydroxycitric acid has a defined ex vivo vasorelaxant IC50 of 0.09 ± 0.01 mg/ml (~432 µM) against phenylephrine-induced contraction in rat aorta [2]. This validated potency metric allows for precise experimental design in studies of vascular tone, calcium channel function, and natural product-derived antihypertensive mechanisms.

Enzymology and Metabolic Pathway Studies

The established inactivity of ALLO-2-hydroxycitric acid as a substrate for isocitrate dehydrogenase [3] allows it to serve as a negative control or selective probe in assays involving the tricarboxylic acid cycle and related metabolic pathways, helping to delineate the substrate specificity of IDH and its homologs.

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29 linked technical documents
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